Coco dimethylamine oxide
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Overview
Description
Coco dimethylamine oxide, also known as coconut dimethylamine oxide, is an organic compound that belongs to the class of amine oxides. It is a colorless to pale yellow solid that is soluble in water, alcohols, and ethers. This compound is known for its strong oxidizing and basic properties .
Mechanism of Action
Target of Action
Coco Dimethylamine Oxide, also known as COCO-DMAO, is an organic compound . It is primarily used as a surfactant, which means its primary targets are surfaces where it reduces the surface tension .
Mode of Action
This compound is a nonionic or amphoteric surfactant . When formulated with acids, the amine oxide can behave as a cationic surfactant but in neutral or alkaline conditions, it will behave as a nonionic surfactant .
Biochemical Pathways
It is widely used in organic synthesis . One of its main uses is as an oxidizing agent, capable of oxidizing many organic substances, including sulfides, amines, and alkenes . It can also be used as a stereoselective catalyst and catalyst intermediate, as well as an additive in certain polymers .
Pharmacokinetics
As a surfactant, it is known to have good compatibility, which means it can be used in a wide variety of products .
Result of Action
This makes it useful in a variety of applications, including as a foam booster and detergent in dishwashing detergents, laundry detergents, all-purpose cleaning agents, liquid bleach products, shampoos, bubble baths, and hair conditioners . It is also used as a foam stabilizer for rubber and polymer industries .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, when formulated with acids, it can behave as a cationic surfactant, but in neutral or alkaline conditions, it behaves as a nonionic surfactant . It is also readily biodegradable, which means it has a low environmental impact . In terms of storage, it can be stored for at least 1 year when stored indoors at temperatures below 40ºC and in closed original containers .
Biochemical Analysis
Biochemical Properties
Coco dimethylamine oxide plays a significant role in biochemical reactions due to its surfactant properties. It interacts with various enzymes, proteins, and other biomolecules, primarily through hydrophobic and electrostatic interactions. These interactions can alter the structure and function of proteins, affecting their activity and stability. For instance, this compound can enhance the activity of certain enzymes by stabilizing their active conformations or by facilitating the formation of enzyme-substrate complexes .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate cell membrane properties, affecting membrane fluidity and permeability. This modulation can impact the function of membrane-bound receptors and transporters, leading to changes in cell signaling and nutrient uptake. Additionally, this compound has been shown to affect gene expression by altering the transcriptional activity of certain genes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the specific interaction. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites or by inducing conformational changes that reduce their catalytic efficiency . Additionally, it can affect gene expression by interacting with transcription factors or by modifying chromatin structure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under neutral and alkaline conditions but can degrade in acidic environments. Over time, this degradation can lead to a reduction in its surfactant properties and its ability to modulate cellular functions. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cellular functions by stabilizing cell membranes and promoting nutrient uptake. At high doses, this compound can exhibit toxic effects, including cell membrane disruption and cytotoxicity. These adverse effects are dose-dependent and can lead to tissue damage and organ dysfunction in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux by modulating the activity of key enzymes involved in lipid and carbohydrate metabolism. For example, this compound can enhance the activity of lipases, leading to increased lipid breakdown and energy production. Additionally, it can influence metabolite levels by altering the balance between anabolic and catabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can accumulate in specific cellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it can exert its effects on protein processing and trafficking. The distribution of this compound within tissues can also be influenced by its binding to extracellular matrix components, affecting its localization and activity .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cell membrane, endoplasmic reticulum, and Golgi apparatus. Its activity and function can be influenced by its subcellular localization, as it can interact with different biomolecules in these compartments. For instance, in the endoplasmic reticulum, this compound can affect protein folding and processing, while in the Golgi apparatus, it can influence protein glycosylation and trafficking .
Preparation Methods
Coco dimethylamine oxide is typically synthesized through the reaction of dimethylamine with hydrogen peroxide. The reaction is carried out in an aqueous solution, and the product is purified through distillation . Industrial production methods often involve the use of tertiary aliphatic amines or aromatic N-heterocycles, with hydrogen peroxide being the most common oxidizing agent .
Chemical Reactions Analysis
Coco dimethylamine oxide undergoes various types of chemical reactions, including:
Oxidation: It can oxidize a wide range of organic compounds, including sulfides, amines, and alkenes.
Reduction: It can be reduced back to the corresponding amine under certain conditions.
Substitution: It can participate in substitution reactions, where the oxygen atom is replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide, peracids, and other specialized oxidizing agents . The major products formed from these reactions depend on the specific substrates and conditions used.
Scientific Research Applications
Coco dimethylamine oxide has a wide range of scientific research applications, including:
Chemistry: It is used as an oxidizing agent in organic synthesis and as a stereoselective catalyst.
Biology: It is used in the study of membrane proteins and as a solubilizing agent for inclusion bodies.
Medicine: It is used in the formulation of various pharmaceutical products due to its surfactant properties.
Comparison with Similar Compounds
Coco dimethylamine oxide is similar to other amine oxides, such as lauryl dimethylamine oxide and myristyl dimethylamine oxide. it is unique in its ability to form stable foams and its compatibility with a wide range of products . Similar compounds include:
- Lauryl dimethylamine oxide
- Myristyl dimethylamine oxide
- Stearyl dimethylamine oxide
This compound stands out due to its biodegradability and low environmental impact, making it a preferred choice in various applications .
Properties
CAS No. |
61788-90-7 |
---|---|
Molecular Formula |
C22H41NO3 |
Synonyms |
Dimethylcocoamine oxides, Aromox DMC(TM), Mackamine CO(TM) |
Origin of Product |
United States |
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